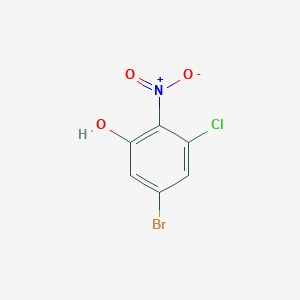
5-Bromo-3-chloro-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2-nitrophenol is an aromatic compound with the molecular formula C6H3BrClNO3. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenol ring. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 252.45 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-nitrophenol typically involves multi-step reactions starting from phenol. The process includes:
Nitration: Phenol undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Finally, the brominated nitrophenol is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining precise reaction conditions and improving yield .
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-2-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Chlorination: Chlorine gas and iron(III) chloride.
Reduction: Tin(II) chloride or iron in hydrochloric acid.
Oxidation: Potassium permanganate.
Major Products Formed
Reduction: 5-Bromo-3-chloro-2-aminophenol.
Oxidation: 5-Bromo-3-chloro-2-nitroquinone.
科学的研究の応用
5-Bromo-3-chloro-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of 5-Bromo-3-chloro-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Similar structure but with a pyridine ring instead of a phenol ring.
5-Bromo-2-chloro-3-nitrobenzene: Similar structure but lacks the hydroxyl group.
3-Bromo-4-chloro-5-nitrophenol: Positional isomer with different substitution pattern.
Uniqueness
5-Bromo-3-chloro-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile compound for various chemical reactions and applications .
特性
IUPAC Name |
5-bromo-3-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCAFVFKZWFZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














